

Application Notes and Protocols: CRISPR-Cas9 Knockout of CCR8 to Validate R243 Effects

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For Researchers, Scientists, and Drug Development Professionals

Introduction

C-C Motif Chemokine Receptor 8 (CCR8) has emerged as a promising therapeutic target in immuno-oncology and inflammatory diseases.[1][2] It is a G protein-coupled receptor (GPCR) predominantly expressed on tumor-infiltrating regulatory T cells (Tregs), where it contributes to an immunosuppressive tumor microenvironment.[3][4][5][6] The interaction of CCR8 with its primary ligand, CCL1, promotes Treg migration and enhances their suppressive functions.[1][3] [7] Consequently, targeting the CCR8-CCL1 axis is a key strategy for developing novel cancer immunotherapies.[2]

This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 technology to knockout the CCR8 gene in T cells. This powerful gene-editing tool allows for the creation of a clean cellular model to validate the on-target effects of CCR8 inhibitors, such as **R243**. **R243** is a potent and selective small molecule antagonist of CCR8 that inhibits the CCL1-CCR8 interaction, downstream signaling, and chemotaxis.[3][7][8][9][10][11] By comparing the cellular responses of wild-type and CCR8 knockout T cells to **R243**, researchers can definitively attribute the compound's activity to its intended target.

Data Presentation

Table 1: In Vitro Effects of CCR8 Antagonist R243



Parameter	Cell Type	Treatment	Effect	Quantitative Data	Reference
Calcium Flux	CCR8-CHO cells	CCL1 + R243	Inhibition of CCL1- induced Ca2+ flux	Dose- dependent inhibition	[10]
Chemotaxis	CCR8-CHO cells	CCL1 + R243	Inhibition of CCL1-driven cell migration	Dose- dependent inhibition	[3][9]
Cytokine Secretion	Wild-Type Peritoneal Macrophages	LPS + R243	Attenuated secretion of TNF-α, IL-6, and IL-10	-	[3]
Signaling Pathway	Wild-Type Peritoneal Macrophages	LPS + R243	Suppressed c-jun N- terminal kinase (JNK) activity and NF-кВ signaling	-	[3]

Table 2: In Vivo Effects of CCR8 Antagonist R243

Parameter	Animal Model	Treatment	Effect	Quantitative Data	Reference
Analgesia	Male Swiss mice	CCL1 + R243 (0.1-1 mg/kg, i.p.)	Dose- dependent inhibition of CCL1-evoked thermal analgesia	-	[3]

Table 3: Characterization of CCR8 Expression in T cells



Cell Type	Condition	CCR8 Expression Level	Method	Reference
Human Tumor- Infiltrating Tregs	Lung Cancer	Highest compared to other tissues	Flow Cytometry	[12]
Human Peripheral Blood Tregs	Healthy Donors	Low to undetectable	Flow Cytometry	[12][13]
Mouse Tumor- Infiltrating Tregs	LLC-OVA tumors	~40% of Tregs are CCR8+	Flow Cytometry	[13]
Human Lung Cancer Tregs	Tumor Tissue	Higher than in normal tissue, PBMCs, and lymph nodes	Flow Cytometry	[12]

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of CCR8 in Human Primary T Cells

This protocol details the generation of CCR8 knockout (KO) in primary human T cells using ribonucleoprotein (RNP) delivery via electroporation.

Materials:

- Peripheral blood mononuclear cells (PBMCs)
- T cell isolation kit (e.g., negative selection kit)
- T cell activation reagents (e.g., anti-CD3/CD28 beads or antibodies)
- Recombinant human IL-2
- CRISPR-Cas9 components:



- Synthetic single guide RNA (sgRNA) targeting CCR8 (multiple guides should be tested)
- Recombinant Cas9 nuclease
- Electroporation system and compatible buffers
- Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, Penicillin-Streptomycin, and IL-2)
- Flow cytometer and anti-CCR8 antibody for validation

Methodology:

- Isolation and Activation of T Cells:
 - Isolate T cells from PBMCs using a negative selection kit according to the manufacturer's instructions.
 - Activate the isolated T cells with anti-CD3/CD28 beads or plate-bound antibodies at a concentration of 1x10^6 cells/mL in complete culture medium supplemented with recombinant human IL-2 (e.g., 100 U/mL).
 - Incubate for 48-72 hours at 37°C and 5% CO2. Activated T cells will form blasts.
- Preparation of CRISPR-Cas9 Ribonucleoprotein (RNP) Complexes:
 - Resuspend lyophilized sgRNA in nuclease-free buffer to a stock concentration of 100 μM.
 - For each electroporation reaction, mix the sgRNA and Cas9 nuclease (e.g., at a 3:1 molar ratio) in an appropriate buffer.
 - Incubate the mixture at room temperature for 10-20 minutes to allow for RNP complex formation.
- Electroporation of T Cells:
 - Harvest the activated T cells and wash them with PBS.



- Resuspend the cells in the appropriate electroporation buffer at the desired concentration (e.g., 1x10⁷ cells/mL).
- Add the pre-formed RNP complexes to the cell suspension and gently mix.
- Transfer the mixture to an electroporation cuvette and apply the electric pulse using a preoptimized program for primary T cells.
- Immediately after electroporation, add pre-warmed culture medium to the cuvette and transfer the cells to a culture plate.
- Post-Electroporation Culture and Expansion:
 - Culture the electroporated T cells in complete medium supplemented with IL-2.
 - Change the medium every 2-3 days to remove dead cells and replenish nutrients.
 - Expand the cells for 5-7 days to allow for gene editing and protein turnover.
- Validation of CCR8 Knockout:
 - Harvest a fraction of the cultured cells.
 - Stain the cells with a fluorescently labeled anti-CCR8 antibody.
 - Analyze the cells by flow cytometry to determine the percentage of CCR8-negative cells compared to a non-electroporated or control sgRNA-treated sample.
 - Genomic DNA can also be isolated to confirm the presence of insertions or deletions (indels) at the CCR8 locus using techniques like Sanger sequencing or next-generation sequencing.

Protocol 2: Validation of R243 Effects in Wild-Type vs. CCR8 KO T Cells

This protocol describes functional assays to confirm that the effects of **R243** are CCR8-dependent.



Materials:

- Wild-type (WT) and CCR8 KO primary T cells (generated using Protocol 1)
- R243 compound
- CCL1 chemokine
- Chemotaxis assay system (e.g., Transwell plates)
- Calcium flux assay reagents (e.g., Fluo-4 AM)
- Flow cytometer

Methodology:

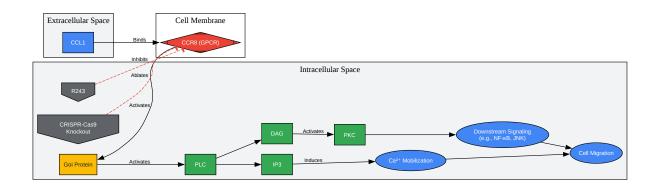
- Chemotaxis Assay:
 - Plate WT and CCR8 KO T cells in the upper chamber of a Transwell plate.
 - In the lower chamber, add media containing a chemoattractant concentration of CCL1,
 with or without varying concentrations of R243.
 - Incubate the plate for 2-4 hours at 37°C.
 - Quantify the number of cells that have migrated to the lower chamber using a cell counter or flow cytometry.
 - Expected Outcome: R243 should inhibit the migration of WT T cells towards CCL1 in a
 dose-dependent manner. CCR8 KO T cells should not migrate towards CCL1, and R243
 should have no effect on their basal migration.
- Calcium Flux Assay:
 - Load WT and CCR8 KO T cells with a calcium indicator dye (e.g., Fluo-4 AM).
 - Establish a baseline fluorescence reading on a flow cytometer.



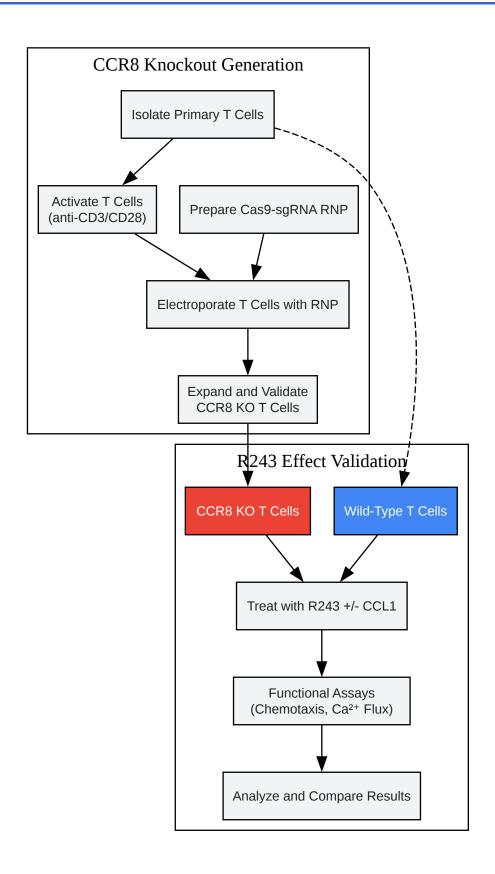
- Add CCL1 to the cell suspension and record the change in fluorescence over time, indicating calcium influx.
- To test the inhibitory effect of R243, pre-incubate the WT cells with the compound for a designated time before adding CCL1.
- Expected Outcome: CCL1 should induce a rapid increase in intracellular calcium in WT T cells, which should be blocked by pre-treatment with R243. CCR8 KO T cells should not exhibit a calcium flux in response to CCL1.

Visualizations









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